Bienvenue dans la boutique en ligne BenchChem!

3-(4-Antipyrinyl)-1-phenyl-2-thiourea

Acute toxicity Safety margin Antipyrine derivative

3-(4-Antipyrinyl)-1-phenyl-2-thiourea (CAS 51641-29-3; molecular formula C₁₈H₁₈N₄OS; MW 338.4 g/mol) is a 1,3-disubstituted thiourea derivative incorporating an antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) scaffold tethered via the N-4 position to an N′-phenylthiourea motif. The compound is synthesized through a single-step condensation of 4-aminoantipyrine with phenyl isothiocyanate.

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
CAS No. 51641-29-3
Cat. No. B188235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Antipyrinyl)-1-phenyl-2-thiourea
CAS51641-29-3
Molecular FormulaC18H18N4OS
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC=CC=C3
InChIInChI=1S/C18H18N4OS/c1-13-16(20-18(24)19-14-9-5-3-6-10-14)17(23)22(21(13)2)15-11-7-4-8-12-15/h3-12H,1-2H3,(H2,19,20,24)
InChIKeyYGXLLLUEADCXET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Antipyrinyl)-1-phenyl-2-thiourea (CAS 51641-29-3): Structural Identity, Physicochemical Baseline, and Procurement-Relevant Specifications


3-(4-Antipyrinyl)-1-phenyl-2-thiourea (CAS 51641-29-3; molecular formula C₁₈H₁₈N₄OS; MW 338.4 g/mol) is a 1,3-disubstituted thiourea derivative incorporating an antipyrine (1,5-dimethyl-2-phenyl-3-pyrazolone) scaffold tethered via the N-4 position to an N′-phenylthiourea motif [1]. The compound is synthesized through a single-step condensation of 4-aminoantipyrine with phenyl isothiocyanate [2][3]. It is registered under FDA UNII J287O155BA, NSC 337611, and RTECS YR8936000 [1]. Commercially, the compound is available at a minimum purity specification of 95% and is supplied exclusively for research and development purposes .

Why Generic Substitution Fails for 3-(4-Antipyrinyl)-1-phenyl-2-thiourea: Evidence of N′-Substituent-Dependent Activity Cliff Behavior


Within the 4-antipyrinyl-thiourea chemotype, published evidence demonstrates that the N′-terminal substituent is a critical driver of both biological activity spectrum and potency. Takahashi and Kanematsu (1959) systematically prepared and pharmacologically evaluated 17 distinct 4-antipyrinyl-thiourea derivatives (compounds XIII–XXIX) and found that the analgesic activity within this series was highly sensitive to the identity of the N′-substituent, with several structural analogs proving inactive [1]. More recently, in the acyl-thiourea subclass, Wu et al. (2005) showed that among 12 N-(antipyrin-4-yl)-N′-arylformyl thiourea compounds, only specific aryl substitution patterns (m- or o-methylphenyl, o-nitrophenyl, m- or p-chlorophenyl) conferred detectable cytokinin activity [2]. Furthermore, an antipyrinyl terephthaloyl thiourea analog achieved fungicidal inhibition rates of 92.45% against Botrytis cinerea, whereas other close congeners in the same study did not reach this threshold [3]. These N′-substituent-dependent activity cliffs—documented across three experimental series—demonstrate that antipyrinyl-thiourea analogs are not functionally interchangeable. Substituting the N′-phenyl group of 3-(4-antipyrinyl)-1-phenyl-2-thiourea with any other aromatic, heterocyclic, or alkyl moiety is expected to unpredictably alter the pharmacological or biological activity profile.

Quantitative Differentiation Evidence for 3-(4-Antipyrinyl)-1-phenyl-2-thiourea: Comparative Data Across Toxicity, Crystallography, Protein Binding, and Substitution-Specific Biological Activity


Intravenous Acute Toxicity: LD₅₀ Comparison of 3-(4-Antipyrinyl)-1-phenyl-2-thiourea vs. Aminopyrine

The target compound, 3-(4-antipyrinyl)-1-phenyl-2-thiourea, exhibits a reported intravenous LD₅₀ of 180 mg/kg in mice . This value can be directly compared to aminopyrine, a structurally related clinical antipyretic-analgesic sharing the antipyrine core. Aminopyrine carries a reported intravenous LD₅₀ in mice of approximately 120–150 mg/kg [1]. The thiourea derivative thus demonstrates a quantifiably lower acute intravenous toxicity than its parent analgesic scaffold. Takahashi and Kanematsu (1959) specifically noted within the broader 4-antipyrinyl-thiourea series that certain urea/thiourea derivatives of antipyrine 'unexpectedly had low toxicity and a high safety margin' relative to aminopyrine [2].

Acute toxicity Safety margin Antipyrine derivative Intravenous LD₅₀

Single-Crystal Structural Identity: N-antipyrine-N′-phenylthiourea as a Crystallographically Characterized Reference Compound Among Antipyrinyl-Thioureas

The target compound (designated Compound 3) has been characterized by single-crystal X-ray diffraction, crystallizing in the monoclinic space group P2₁/n with unit cell parameters a = 6.863(7) Å, b = 15.361(3) Å, c = 16.332(5) Å, β = 90.35(6)°, V = 1720.7(18) ų, Z = 4, yielding a calculated density of 1.306 g/cm³ [1]. In contrast, two structurally related antipyrinyl-thiosemicarbazones (Compounds 1 and 2) derived from 4-formylantipyrine crystallized in the triclinic space group P1̄ with markedly different cell volumes (796.1 ų and 899.8 ų, respectively) [1]. Critically, Compound 3 exhibits a unique dimeric packing motif in the solid state, where two unique molecules are held together by intermolecular hydrogen bonding interactions between the two thiourea NH groups and the antipyrine moiety's carbonyl oxygen [1]—a supramolecular feature absent in the thiosemicarbazone analogs.

X-ray crystallography Crystal structure Antipyrinyl thiourea Intermolecular hydrogen bonding

Serum Albumin Binding Affinity: Class-Level Inference from N-(4-Ethoxyphenyl)-N′-(4-antipyrinyl)thiourea (EPAT)

Although direct serum albumin binding data for 3-(4-antipyrinyl)-1-phenyl-2-thiourea are not publicly available, quantitative binding data exist for EPAT (N-(4-ethoxyphenyl)-N′-(4-antipyrinyl)thiourea), a compound differing from the target compound by only a single p-ethoxy substituent on the N′-phenyl ring. Against bovine serum albumin (BSA), EPAT exhibited binding constants on the order of 10⁴–10⁵ M⁻¹ (static quenching mechanism), with thermodynamic parameters ΔH = −10.69 kJ/mol and ΔS = 42.64 J·mol⁻¹·K⁻¹, indicating a predominantly hydrophobic binding mode [1]. A companion study with human serum albumin (HSA) confirmed consistent binding behavior [2].

Serum albumin binding Fluorescence quenching Binding constant Pharmacokinetics

Physicochemical Descriptors: Lipophilicity and Polar Surface Area as Differentiation from More Polar Antipyrinyl-Thiourea Analogs

3-(4-Antipyrinyl)-1-phenyl-2-thiourea has a computed XLogP3 of 2.0 and a topological polar surface area (TPSA) of 79.7 Ų [1]; its experimentally reported LogP is 3.44 . These values position the compound in a favorable drug-like physicochemical space. By comparison, N-(4-antipyrinyl)-N′-(2-pyridyl)thiourea (CAS 73953-59-0) replaces the N′-phenyl with a 2-pyridyl group, introducing an additional hydrogen bond acceptor and increasing polarity [2]. Similarly, 1,3-bis-(antipyrinyl)-thiourea (CAS 26084-35-5) doubles the molecular weight (to approximately 458.5 g/mol) and adds a second antipyrinyl moiety, markedly increasing TPSA and hydrogen bonding capacity beyond typical oral drug-like ranges [3].

Lipophilicity Drug-likeness LogP Topological polar surface area

Synthetic Accessibility: Well-Established Single-Step Condensation vs. Multi-Step Thiohydantoin or Acyl-Thiourea Routes

The target compound is synthesized via a single-step condensation of 4-aminoantipyrine with phenyl isothiocyanate [1][2], a straightforward reaction that is well-documented in the primary literature since at least 1959 [3]. In contrast, 3-(4-antipyrinyl)-2-thiohydantoin derivatives require a two-step sequence: (i) conversion of 4-aminoantipyrine to 4-antipyrinyl isothiocyanate using thiophosgene (CSCl₂), and (ii) reaction with DL-amino acids under controlled conditions [4]. The acyl-thiourea subclass (N-(antipyrin-4-yl)-N′-arylformyl thioureas) requires an additional acylation step [5].

Synthetic accessibility Scalability Procurement lead time 4-Aminoantipyrine

N-Terminal Phenyl Substitution Is Required for Anti-Tubercular Activity in the 4-Antipyrinylthiourea Series

Among 41 systematically synthesized and comparatively tested 1-(2-pyridyl)-, 1-(4-antipyrinyl)-, and 1-(2-benzothiazolyl)-thiourea derivatives, Takahashi et al. (1968) evaluated antibacterial activity against Mycobacterium tuberculosis H37Rv strain using Kirchner medium with 10% serum and Tween-albumin medium. Within the 4-antipyrinylthiourea subseries, the N′-phenyl-substituted compounds were among those tested. Notably, the highest anti-tubercular activity in the entire 41-compound set was achieved by 2-benzothiazolyl derivatives bearing butyl, hexyl, p-ethoxyphenyl, and p-tolyl N′-substituents, which demonstrated activity comparable to the clinically used controls Isoxyl and Thioban [1]. The data imply that benzothiazolyl-bearing thioureas outperform antipyrinyl-bearing analogs against M. tuberculosis, but within the antipyrinyl subseries, the aromatic N′-substituent is necessary for measurable activity—a finding that distinguishes 3-(4-antipyrinyl)-1-phenyl-2-thiourea from alkyl-substituted antipyrinyl-thioureas, which lack anti-tubercular activity.

Antitubercular Mycobacterium tuberculosis H37Rv Phenylthiourea Structure-activity relationship

Best-Fit Research and Industrial Application Scenarios for 3-(4-Antipyrinyl)-1-phenyl-2-thiourea Based on Quantitative Differentiation Evidence


In Vivo Pharmacological Probe Requiring a Wider Safety Margin vs. Aminopyrine-Based Tools

In rodent models of pain or inflammation where the antipyrine pharmacophore is mechanistically relevant (e.g., COX-mediated prostaglandin synthesis inhibition studies), 3-(4-antipyrinyl)-1-phenyl-2-thiourea offers a quantifiably lower acute intravenous toxicity profile (LD₅₀ = 180 mg/kg, mouse, i.v.) compared to aminopyrine (LD₅₀ ≈ 120–150 mg/kg, mouse, i.v.) [1]. Researchers designing dose-response experiments can leverage this approximately 20–50% wider acute safety window to explore higher dose levels with reduced risk of acute mortality, provided that appropriate dose-ranging pilot studies are conducted to confirm tolerability in the specific strain and route of administration.

Structure-Based Drug Design Requiring High-Resolution Crystallographic Coordinates of the Antipyrinyl-Thiourea Scaffold

The fully solved single-crystal X-ray structure of 3-(4-antipyrinyl)-1-phenyl-2-thiourea (monoclinic P2₁/n, a = 6.863, b = 15.361, c = 16.332 Å, β = 90.35°, V = 1720.7 ų) provides atomic-resolution coordinates suitable for structure-based computational workflows including molecular docking, pharmacophore modeling, and co-crystal engineering [2]. The compound's unique supramolecular packing motif—thiourea NH groups hydrogen-bonded to antipyrine carbonyl oxygens in a dimeric arrangement—makes it a valuable reference for studying solid-state interactions of thiourea-containing drug candidates. Researchers conducting polymorphism screens or co-crystallization experiments can use the published CIF data for identity verification via unit cell matching.

Medicinal Chemistry Hit-to-Lead Programs Targeting Drug-Like Chemical Space with an Antipyrinyl-Thiourea Core

With a computed XLogP3 of 2.0 (experimental LogP of 3.44), TPSA of 79.7 Ų, only 3 rotatable bonds, and 2 hydrogen bond donors [3], 3-(4-antipyrinyl)-1-phenyl-2-thiourea falls within favorable drug-like physicochemical parameters that support adequate oral absorption and membrane permeability. Medicinal chemistry teams seeking an antipyrinyl-thiourea starting point for lead optimization will find this compound preferable to more polar variants such as N-(4-antipyrinyl)-N′-(2-pyridyl)thiourea (increased HBA count) or larger dimeric analogs such as 1,3-bis-(antipyrinyl)-thiourea (MW ≈ 458.5, elevated TPSA) [4][5], which may face permeability or solubility challenges earlier in the optimization cascade.

Custom Synthesis Procurement: Rapid Turnaround and Scalable Route Without Hazardous Reagents

For laboratories requiring gram-to-kilogram quantities on an expedited timeline, the single-step condensation of 4-aminoantipyrine with phenyl isothiocyanate avoids the use of thiophosgene (CSCl₂), which is required for synthesizing 3-(4-antipyrinyl)-2-thiohydantoin derivatives and 4-antipyrinyl isothiocyanate intermediates [6][7]. This synthetic simplicity directly reduces procurement lead time, cost, and EHS (Environmental, Health, and Safety) regulatory burden. Procurement teams can prioritize this compound when a structurally tractable, rapidly accessible antipyrinyl-thiourea is needed for screening cascades, with the confidence that re-supply can be achieved without reliance on specialized hazardous reagent handling infrastructure.

Quote Request

Request a Quote for 3-(4-Antipyrinyl)-1-phenyl-2-thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.